1-(2-Furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound classified within the pyrrole family, which features a five-membered heterocyclic structure containing nitrogen. This compound is characterized by the presence of a furylmethyl group and a carboxylic acid functional group, contributing to its potential biological activities and applications in various scientific fields.
The compound can be sourced from various chemical databases, including PubChem and SpectraBase, where it is cataloged under the molecular formula and has a molecular weight of approximately 219.24 g/mol. It is primarily classified as a pyrrole derivative due to its structural characteristics, which include both aromatic and aliphatic components.
The synthesis of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. A common method includes the condensation of 2,5-dimethylpyrrole with furfural or derivatives thereof under acidic conditions to form the desired product.
1-(2-Furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has a complex molecular structure that can be represented using various chemical notations:
InChI=1S/C12H13NO3/c1-8-6-11(12(14)15)9(2)13(8)7-10-4-3-5-16-10/h3-6H,7H2,1-2H3,(H,14,15)
IAEYHHRNDQVTRT-UHFFFAOYSA-N
CC1=C(NC(=O)C(C1)C)C=CC=C2C=COC=C2
The structure features:
This compound can participate in various chemical reactions typical of carboxylic acids and pyrroles:
Each of these reactions may yield different derivatives that could exhibit varied biological activities or serve as intermediates in synthetic pathways.
The mechanism of action for 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is primarily linked to its interactions with biological targets:
The exact mechanisms remain under investigation but are crucial for understanding its potential therapeutic applications.
The physical properties of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid include:
Key chemical properties include:
This compound has diverse applications in scientific research:
Research continues to uncover additional applications based on its chemical reactivity and biological activity, making it a compound of significant interest in various scientific fields.
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 143201-45-0
CAS No.: 138079-63-7